molecular formula C12H8N4O B116154 1-(2-Pyridylcarbonyl)benzotriazole CAS No. 144223-29-0

1-(2-Pyridylcarbonyl)benzotriazole

Cat. No. B116154
CAS RN: 144223-29-0
M. Wt: 224.22 g/mol
InChI Key: STCGMSMATDHRCO-UHFFFAOYSA-N
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Description

1-(2-Pyridylcarbonyl)benzotriazole is a chemical compound with the molecular formula C12H8N4O . It appears as a white to beige powder .


Molecular Structure Analysis

The molecular structure of 1-(2-Pyridylcarbonyl)benzotriazole consists of a benzotriazole ring attached to a pyridine ring via a carbonyl group . The molecular weight is 224.22 g/mol .


Physical And Chemical Properties Analysis

1-(2-Pyridylcarbonyl)benzotriazole is a solid compound with a melting point of 117-124 °C . It has a molecular weight of 224.22 g/mol . The compound has a topological polar surface area of 60.7 Ų and a complexity of 296 .

Safety and Hazards

1-(2-Pyridylcarbonyl)benzotriazole is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .

Future Directions

1-(2-Pyridylcarbonyl)benzotriazole can be used as a reactant for the preparation of various compounds, including a ruthenium (II) benzotriazole triphenylphosphine pyridylcarboxylato chloro complex, acyl azides via reactions with sodium azide, and acylation of Grignard and heteroaryllithium reagents .

properties

IUPAC Name

benzotriazol-1-yl(pyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O/c17-12(10-6-3-4-8-13-10)16-11-7-2-1-5-9(11)14-15-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCGMSMATDHRCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395299
Record name 1-(2-Pyridylcarbonyl)benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Pyridylcarbonyl)benzotriazole

CAS RN

144223-29-0
Record name 1-(2-Pyridylcarbonyl)benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Pyridylcarbonyl)benzotriazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the reaction between 1-(2-pyridylcarbonyl)benzotriazole and [RuCl2(PPh3)3]?

A1: This reaction is significant because it yields a novel ruthenium(II) complex, specifically [RuCl(PPh3)2(C6H5N3)(C5H4NCO2)]. This complex incorporates both 1-(2-pyridylcarbonyl)benzotriazole and a pyridylcarboxylato ligand, coordinated to the ruthenium(II) center. [] The researchers characterized this new complex using infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and single-crystal X-ray diffraction to determine its structure. Furthermore, they employed Time-Dependent Density Functional Theory (TDDFT) calculations to model and understand the complex's electronic spectrum. [] This research provides valuable insights into the coordination chemistry of 1-(2-pyridylcarbonyl)benzotriazole and its potential for creating new metal complexes with potentially interesting properties.

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